molecular formula C11H9ClN2O B13324127 2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzaldehyde

2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzaldehyde

Cat. No.: B13324127
M. Wt: 220.65 g/mol
InChI Key: JFGGJKVNOVLSPV-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzaldehyde is a chemical compound that belongs to the class of substituted benzaldehydes It features a benzaldehyde core substituted with a chlorine atom at the 2-position and a 2-methyl-1H-imidazol-1-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-methylimidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Procedure: The 2-chlorobenzaldehyde is reacted with 2-methylimidazole under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: 2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzoic acid.

    Reduction: 2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or other functional groups, influencing the compound’s biological activity.

Comparison with Similar Compounds

    2-Chlorobenzaldehyde: Lacks the imidazole group, making it less versatile in biological applications.

    2-Methylimidazole: Lacks the benzaldehyde and chlorine substituents, limiting its reactivity.

    6-(2-Methyl-1H-imidazol-1-YL)benzaldehyde: Lacks the chlorine substituent, which can affect its chemical reactivity and biological activity.

Uniqueness: 2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzaldehyde is unique due to the presence of both the chlorine atom and the imidazole group

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-6-(2-methylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-8-13-5-6-14(8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3

InChI Key

JFGGJKVNOVLSPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=C(C(=CC=C2)Cl)C=O

Origin of Product

United States

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